molecular formula C24H51NO2 B15343410 1,1'-(Octadecylimino)dipropan-2-ol CAS No. 28137-64-6

1,1'-(Octadecylimino)dipropan-2-ol

Cat. No.: B15343410
CAS No.: 28137-64-6
M. Wt: 385.7 g/mol
InChI Key: WPNICNOCPSBYTR-UHFFFAOYSA-N
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Description

1,1’-(Octadecylimino)dipropan-2-ol is an organic compound with the molecular formula C24H51NO2. It is known for its unique structure, which includes a long octadecyl chain attached to an imino group and two propanol groups. This compound is often used in various chemical and industrial applications due to its amphiphilic properties, making it useful in surfactant formulations and other specialized chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Octadecylimino)dipropan-2-ol can be synthesized through a multi-step reaction process. One common method involves the reaction of octadecylamine with epichlorohydrin under controlled conditions. The reaction typically proceeds as follows:

    Step 1: Octadecylamine is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This step forms an intermediate compound.

    Step 2: The intermediate compound is then subjected to further reaction with a reducing agent, such as sodium borohydride, to yield 1,1’-(Octadecylimino)dipropan-2-ol.

Industrial Production Methods

In industrial settings, the production of 1,1’-(Octadecylimino)dipropan-2-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Octadecylimino)dipropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1,1’-(Octadecylimino)dipropan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(Octadecylimino)dipropan-2-ol involves its interaction with molecular targets such as cell membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications where modulation of membrane properties is desired .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Hexadecylimino)dipropan-2-ol: Similar structure but with a shorter hexadecyl chain.

    1,1’-(Dodecylimino)dipropan-2-ol: Contains a dodecyl chain instead of an octadecyl chain.

Uniqueness

1,1’-(Octadecylimino)dipropan-2-ol is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane interaction .

Properties

CAS No.

28137-64-6

Molecular Formula

C24H51NO2

Molecular Weight

385.7 g/mol

IUPAC Name

1-[2-hydroxypropyl(octadecyl)amino]propan-2-ol

InChI

InChI=1S/C24H51NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h23-24,26-27H,4-22H2,1-3H3

InChI Key

WPNICNOCPSBYTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CC(C)O)CC(C)O

Origin of Product

United States

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